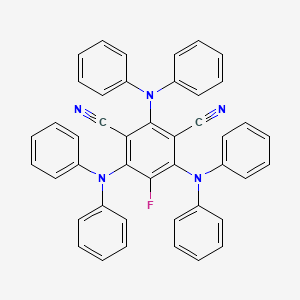

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

Descripción

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN) is a halogenated dicyanobenzene-based donor-acceptor (D-A) chromophore exhibiting thermally activated delayed fluorescence (TADF). Its structure features three diphenylamino donor groups and a fluorine atom at the 5-position of the isophthalonitrile core, enabling efficient single-electron transfer (SET) under visible light irradiation . This compound has been widely employed as a metal-free photocatalyst in diverse synthetic protocols, including intramolecular cyclizations and C–C, N–C, and P–C bond formations . Its TADF properties arise from a small singlet-triplet energy gap (ΔEST), facilitating prolonged excited-state lifetimes and high catalytic efficiency .

Propiedades

IUPAC Name |

5-fluoro-2,4,6-tris(N-phenylanilino)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30FN5/c45-41-43(49(35-23-11-3-12-24-35)36-25-13-4-14-26-36)39(31-46)42(48(33-19-7-1-8-20-33)34-21-9-2-10-22-34)40(32-47)44(41)50(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGRXVMGBHYMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Reagents

The thermal method involves deprotonating diphenylamine with sodium hydride (NaH) in dimethylformamide (DMF) to generate a potent nucleophile, which subsequently reacts with tetrafluoroisophthalonitrile. Key parameters include:

-

Molar ratios : 3.0–3.5 equivalents of diphenylamine per equivalent of tetrafluoroisophthalonitrile.

-

Base : 4.0–4.5 equivalents of NaH to ensure complete deprotonation.

-

Solvent : Anhydrous DMF to stabilize the reactive intermediate.

This method yields a crystalline product with a reported efficiency of 65–70% after recrystallization from dichloromethane/hexane mixtures.

Work-Up and Purification

Post-reaction, the mixture is quenched with isopropanol/water (1:1), precipitating the crude product. Purification involves:

-

Filtration and washing with cold methanol to remove residual DMF.

-

Recrystallization from CH2Cl2/hexanes to achieve >95% purity.

Photocatalyzed Synthesis with DIPEA and Blue LED Irradiation

Light-Driven Reaction Mechanism

A photochemical approach utilizes blue LED irradiation (λmax = 450 nm) to accelerate the NAS reaction under milder conditions:

-

Base : N,N-Diisopropylethylamine (DIPEA, 0.5 equiv) in anhydrous acetonitrile.

-

Catalyst : Substoichiometric 3DPAFIPN (0.03 equiv) to enable single-electron transfer.

-

Conditions : Room temperature, 36-hour irradiation under nitrogen.

This method achieves comparable yields (68–72%) while reducing thermal degradation risks, making it suitable for sensitive substrates.

Scalability and Practical Considerations

Gram-scale reactions (10–20 mmol) demonstrate robustness:

-

Solvent volume : 20 mL acetonitrile per 12 mmol of tetrafluoroisophthalonitrile.

-

Work-up : Methanol extraction followed by vacuum concentration yields a yellow solid with minimal byproducts.

Alternative Solvent-Free Thermal Method

Direct Heating Protocol

A simplified thermal method omits solvents, relying on melt-phase reactivity:

-

Reactants : Equimolar diphenylamine and tetrafluoroisophthalonitrile.

While less efficient, this method reduces solvent waste and suits resource-limited settings.

Optimization and Reaction Parameters

Critical Factors Affecting Yield

Side Reactions and Byproduct Formation

-

Incomplete substitution : Leads to mono- or di-substituted byproducts, detectable via HPLC.

-

Oxidation : Diphenylamine derivatives may oxidize at temperatures >100°C, necessitating inert atmospheres.

Characterization of Synthesized Product

Spectroscopic Analysis

Mass Spectrometry

Comparative Analysis of Methods

Experimental Procedures

NaH/DMF Method (Adapted from )

-

Step 1 : Charge a flame-dried flask with NaH (4.5 equiv) and DMF (10 mL/mmol).

-

Step 2 : Add diphenylamine (3.2 equiv) dropwise at 0°C, stir 1 hour.

-

Step 3 : Introduce tetrafluoroisophthalonitrile (1 equiv), heat to 55°C for 5 hours.

-

Step 4 : Quench with iPrOH/H2O, filter, and recrystallize.

Photochemical Method (Adapted from )

-

Step 1 : Degas acetonitrile (20 mL) with N2 for 30 minutes.

-

Step 2 : Add DIPEA (0.5 equiv), 3DPAFIPN (0.03 equiv), and tetrafluoroisophthalonitrile (1 equiv).

-

Step 3 : Irradiate with blue LEDs (60W) for 36 hours.

-

Step 4 : Concentrate in vacuo and wash with methanol.

Análisis De Reacciones Químicas

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light and specific photocatalysts.

Reduction: Reduction reactions can be induced under controlled conditions, typically involving electron transfer processes.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to form substituted products.

Common reagents used in these reactions include blue LED light, specific photocatalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Photocatalytic Applications

3DPAFIPN has emerged as a powerful photocatalyst due to its unique photophysical properties, particularly thermally activated delayed fluorescence (TADF). This property allows the compound to facilitate single-electron transfer (SET) processes when exposed to visible light, making it suitable for various synthetic procedures.

1.1. Organic Synthesis

The compound has been utilized in several visible light-triggered synthetic reactions, including:

- Intramolecular Cyclization : 3DPAFIPN has been shown to effectively promote cyclization reactions leading to the formation of complex organic structures. For instance, it has been successfully employed in the synthesis of dihydropyrimidine derivatives, which possess notable biological activities such as anticancer and antibacterial properties .

- C–C and N–C Bond Formation : The compound facilitates the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions, demonstrating high efficiency and selectivity . In one study, a reaction utilizing 0.2 mol% of 3DPAFIPN yielded a remarkable 97% product yield .

- Gram-Scale Reactions : The scalability of reactions involving 3DPAFIPN has been validated, indicating its potential for industrial applications . This is particularly relevant for the synthesis of pharmaceuticals and agrochemicals where large quantities are often required.

2.1. Organic Light Emitting Diodes (OLEDs)

3DPAFIPN is also being explored for its application in OLED technology. Its excellent photophysical properties make it an attractive candidate for use as a light-emitting material in OLED devices. The compound's ability to emit light efficiently under electrical excitation can lead to improved performance in display technologies .

2.2. Solar Energy Conversion

The compound's capacity for efficient electron transfer processes positions it as a potential material for solar energy conversion systems. By harnessing visible light, 3DPAFIPN can be integrated into systems designed for energy harvesting and conversion, contributing to sustainable energy solutions .

Case Study: Dihydropyrimidine Synthesis

A significant application of 3DPAFIPN was demonstrated in the synthesis of dihydropyrimidine derivatives via a Biginelli reaction. In this reaction, various arylaldehydes were reacted with urea or thiourea under visible light irradiation facilitated by 3DPAFIPN:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| 0.2 mol% 3DPAFIPN, EtOH | 97 | Optimal solvent condition |

| Blue LED irradiation | High | Enhanced reaction rate |

| Gram-scale synthesis | Viable | Demonstrated scalability |

This case study highlights the efficiency and practicality of using 3DPAFIPN in organic synthesis under environmentally friendly conditions.

Mecanismo De Acción

The mechanism of action of 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile involves its ability to undergo single-electron transfer (SET) processes when exposed to visible light. This property is attributed to its thermally activated delayed fluorescence (TADF), which allows the compound to act as an efficient photosensitizer. The molecular targets and pathways involved include the interaction with electron donors and acceptors, facilitating various photoredox reactions .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3DPAFIPN and its analogues:

Photophysical and Catalytic Performance

Fluorination Effects

- 3DPAFIPN vs. In contrast, 3DPA2FBN’s dual fluorination (3,5-positions) introduces steric hindrance and electronic overstabilization, reducing its catalytic performance in carboxylation reactions (38% yield for 3DPAFIPN vs. lower yields for 3DPA2FBN) .

Substituent Effects

- Diphenylamino vs. Carbazole Groups: Carbazole-based TADF emitters (e.g., 4CzIPN) generally exhibit stronger electron-donating capabilities but require complex synthesis. 3DPAFIPN’s diphenylamino groups strike a balance between synthetic accessibility and catalytic efficacy, making it economically viable for gram-scale reactions .

Stability and Reactivity

- 3DPAFIPN demonstrates superior stability under visible-light irradiation compared to its derivatives. However, prolonged irradiation converts it into a carbazole-1,3-dicarbonitrile species, which itself acts as a potent reductant in specific reactions (e.g., allylation of aldehydes) .

- In contrast, 4CzIPN maintains stability across broader conditions but requires higher catalyst loadings in certain transformations .

Actividad Biológica

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile (commonly referred to as 3DPAFIPN) is a compound that has garnered attention in the field of organic electronics and photochemistry due to its unique properties and potential biological activities. This article delves into the biological activity of 3DPAFIPN, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

3DPAFIPN is characterized by a complex structure comprising multiple diphenylamino groups attached to a fluorinated isophthalonitrile core. Its chemical formula is , with notable properties including:

- Molecular Weight : 417.47 g/mol

- Solubility : Soluble in organic solvents like chloroform and dichloromethane.

- Absorption Spectrum : Exhibits strong absorption in the UV-visible range, making it suitable for photochemical applications.

The biological activity of 3DPAFIPN is primarily attributed to its ability to interact with various cellular components, including enzymes and receptors. Research indicates that it may act as a photosensitizer in photodynamic therapy (PDT), where it can generate reactive oxygen species (ROS) upon light activation. These ROS can induce oxidative stress in target cells, potentially leading to apoptosis.

Case Studies and Research Findings

- Photodynamic Therapy Applications :

- Antimicrobial Activity :

-

Enzyme Inhibition :

- Preliminary studies indicate that 3DPAFIPN may inhibit certain enzymes involved in metabolic pathways. This inhibition could be beneficial in developing therapeutic agents targeting metabolic disorders.

Comparative Biological Activity

The biological activity of 3DPAFIPN can be compared with other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3DPAFIPN | Anticancer, Antimicrobial | ROS generation via photodynamic action |

| Diphenylamine Derivatives | Antioxidant | Free radical scavenging |

| Fluorinated Isophthalonitriles | Potential enzyme inhibitors | Competitive inhibition |

Organic Electronics

3DPAFIPN has been explored for its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.

Therapeutic Development

The compound's ability to generate ROS makes it a candidate for developing new therapies for cancer treatment and antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.